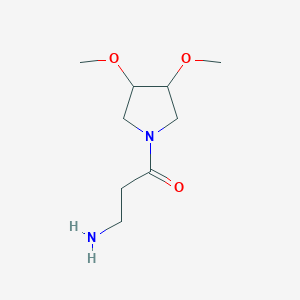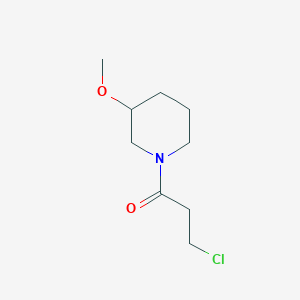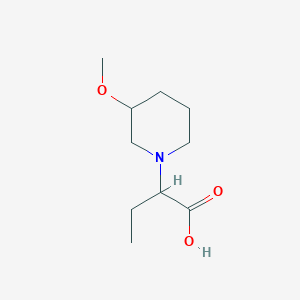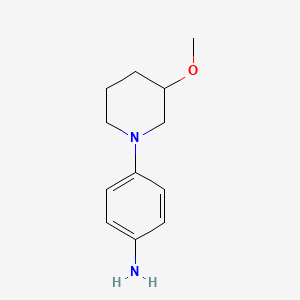
2-Chlor-4-(2-Methylpiperidin-1-yl)pyridin
Übersicht
Beschreibung
2-Chloro-4-(2-methylpiperidin-1-yl)pyridine is a chemical compound with the molecular formula C11H15ClN2. It has a molecular weight of 210.70 g/mol . This compound is also known by several synonyms, including 2-chloro-4-(piperidin-1-ylmethyl)pyridine and 2-Chloro-4-(1-piperidinomethyl)pyridine .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction has been used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The InChI string for 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine is InChI=1S/C11H15ClN2/c12-11-8-10 (4-5-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 . The Canonical SMILES for this compound is C1CCN(CC1)CC2=CC(=NC=C2)Cl .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine include a molecular weight of 210.70 g/mol, XLogP3-AA of 2.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 2, Exact Mass of 210.0923762 g/mol, Monoisotopic Mass of 210.0923762 g/mol, Topological Polar Surface Area of 16.1 Ų, Heavy Atom Count of 14, Formal Charge of 0, and Complexity of 169 .Wissenschaftliche Forschungsanwendungen
Rolle im Wirkstoffdesign
Piperidine, zu denen auch „2-Chlor-4-(2-Methylpiperidin-1-yl)pyridin“ gehört, zählen zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Sie spielen eine bedeutende Rolle in der pharmazeutischen Industrie . Ihre Derivate sind in über zwanzig Klassen von Pharmazeutika sowie in Alkaloiden vorhanden .
Synthese von Piperidinderivaten
Diese Verbindung ist an intra- und intermolekularen Reaktionen beteiligt, die zur Bildung verschiedener Piperidinderivate führen: substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone .
Biologische Bewertung von potenziellen Medikamenten
Die Verbindung wird bei der Entdeckung und biologischen Bewertung von potenziellen Medikamenten eingesetzt, die eine Piperidin-Einheit enthalten . Dieser Prozess umfasst die Synthese von biologisch aktiven Piperidinen .
Mehrkomponentenreaktionen
“this compound” wird in Mehrkomponentenreaktionen verwendet, bei denen es sich um eine Art chemischer Reaktion handelt, bei der drei oder mehr Reaktanten zu einem Produkt kombiniert werden .
Rolle bei Cyclisierungsreaktionen
Diese Verbindung wird in Cyclisierungsreaktionen verwendet, einer Art chemischer Reaktion, die zur Bildung eines Rings aus Atomen in einem Molekül führt .
Rolle bei Annulationsreaktionen
“this compound” wird in Annulationsreaktionen verwendet, einer Art chemischer Reaktion, bei der ein neuer Ring an einem Molekül aufgebaut wird .
Rolle bei Aminierungsreaktionen
Diese Verbindung wird in Aminierungsreaktionen verwendet, einer Art chemischer Reaktion, bei der eine Aminogruppe in ein Molekül eingeführt wird .
Rolle bei Hydrierungsreaktionen
“this compound” wird in Hydrierungsreaktionen verwendet, einer Art chemischer Reaktion, bei der Wasserstoff zu einem Molekül hinzugefügt wird .
Biochemische Analyse
Biochemical Properties
2-Chloro-4-(2-methylpiperidin-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways and drug metabolism .
Cellular Effects
The effects of 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine can alter gene expression profiles, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while high doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine can cause hepatotoxicity and nephrotoxicity in animal models . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2-Chloro-4-(2-methylpiperidin-1-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects .
Subcellular Localization
The subcellular localization of 2-Chloro-4-(2-methylpiperidin-1-yl)pyridine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s efficacy and specificity in modulating cellular processes .
Eigenschaften
IUPAC Name |
2-chloro-4-(2-methylpiperidin-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2/c1-9-4-2-3-7-14(9)10-5-6-13-11(12)8-10/h5-6,8-9H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVICGWOBTJRBBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





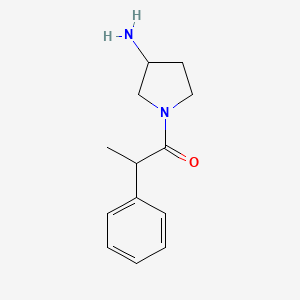
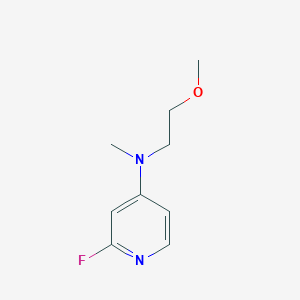
![1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)azetidine-3-carboxylic acid](/img/structure/B1474476.png)
![(1-(Pyrazolo[1,5-a]pyrazin-4-yl)azetidin-3-yl)methanamine](/img/structure/B1474478.png)

![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)

